molecular formula C12H16Cl2O2 B1647430 1,4-Bis(3-chloropropoxy)benzene

1,4-Bis(3-chloropropoxy)benzene

Katalognummer: B1647430
Molekulargewicht: 263.16 g/mol
InChI-Schlüssel: UYUMFCLCGXTSQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(3-chloropropoxy)benzene: is an organic compound with the molecular formula C12H16Cl2O2. It is a derivative of benzene, where two 3-chloropropoxy groups are attached to the 1 and 4 positions of the benzene ring. This compound is known for its symmetrical structure and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(3-chloropropoxy)benzene typically involves the reaction of hydroquinone with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

C6H4(OH)2+2ClCH2CH2CH2ClC6H4(OCH2CH2CH2Cl)2+2HCl\text{C}_6\text{H}_4(\text{OH})_2 + 2 \text{ClCH}_2\text{CH}_2\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{CH}_2\text{CH}_2\text{Cl})_2 + 2 \text{HCl} C6​H4​(OH)2​+2ClCH2​CH2​CH2​Cl→C6​H4​(OCH2​CH2​CH2​Cl)2​+2HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Bis(3-chloropropoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the 3-chloropropoxy groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding hydroquinone derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of quinones or other oxidized benzene derivatives.

    Reduction: Formation of hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(3-chloropropoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the development of bioactive compounds and as a building block for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,4-Bis(3-chloropropoxy)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In oxidation reactions, the benzene ring undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

    Benzene, 1,4-dihydroxy- (Hydroquinone): A precursor in the synthesis of 1,4-Bis(3-chloropropoxy)benzene.

    Benzene, 1,4-bis(2-chloroethoxy)-: A similar compound with 2-chloroethoxy groups instead of 3-chloropropoxy groups.

    Benzene, 1,4-bis(4-chlorobutoxy)-: A similar compound with 4-chlorobutoxy groups instead of 3-chloropropoxy groups.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of 3-chloropropoxy groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Eigenschaften

Molekularformel

C12H16Cl2O2

Molekulargewicht

263.16 g/mol

IUPAC-Name

1,4-bis(3-chloropropoxy)benzene

InChI

InChI=1S/C12H16Cl2O2/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h3-6H,1-2,7-10H2

InChI-Schlüssel

UYUMFCLCGXTSQA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCCCl)OCCCCl

Kanonische SMILES

C1=CC(=CC=C1OCCCCl)OCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.